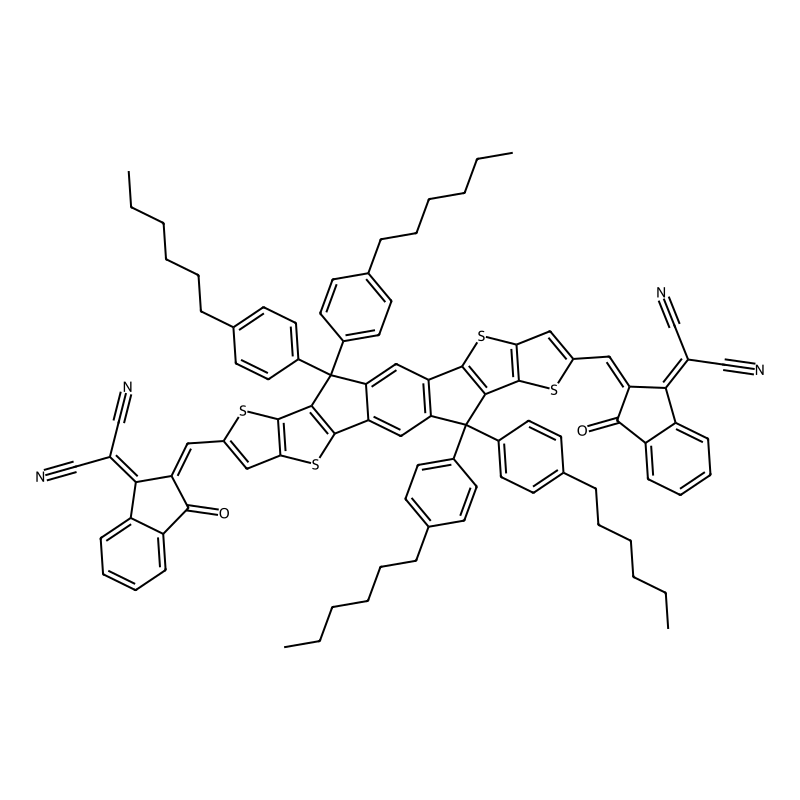

2-[(2Z)-2-[[20-[[1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Organic Solar Cells:

ITIC-01 is primarily studied and applied in the field of organic solar cells (OSCs) due to its properties that contribute to efficient light absorption and charge transport.

- Light Absorption: ITIC-01 possesses a low bandgap, allowing it to absorb a wider range of sunlight, which is crucial for efficient solar cell operation.

- Charge Transport: The molecule's design facilitates the movement of generated charges within the solar cell, improving its overall power conversion efficiency (PCE).

Studies have demonstrated that ITIC-01, when employed as a non-fullerene acceptor (NFA) material in OSCs, can achieve high PCEs exceeding 17%.

Material Science Research:

Beyond its application in OSCs, ITIC-01 serves as a valuable material for research in various areas of material science:

- Organic Semiconductor Design: Studying ITIC-01's structure and properties can aid in the development of new organic semiconductors with improved performance for diverse applications, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

- Molecular Engineering: Researchers utilize ITIC-01 as a model molecule to explore strategies for designing and tailoring the properties of organic materials for specific functionalities.

The compound 2-[(2Z)-2-[[20-[[1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile is a complex organic molecule characterized by its intricate structure that includes multiple functional groups and a large polycyclic framework. This compound belongs to a class of organic semiconductors and is notable for its potential applications in organic photovoltaics due to its ability to facilitate efficient charge transport and light absorption.

The synthesis of this compound involves multi-step organic reactions typically starting from simpler precursors. Common methods include:

- Condensation Reactions: Formation of the dicyanomethylidene group through condensation with appropriate aldehydes or ketones.

- Cyclization: Utilizing cyclization techniques to construct the polycyclic framework characteristic of indene derivatives.

- Functionalization: Introducing alkyl chains and other substituents to enhance solubility and electronic properties.

These methods can vary significantly based on desired properties and yield efficiency .

The primary applications of this compound lie in the field of organic electronics, particularly in:

- Organic Photovoltaics (OPVs): Its ability to act as an electron acceptor makes it a candidate for use in solar cells.

- Organic Light Emitting Diodes (OLEDs): The compound's photophysical properties allow for potential use in display technologies.

- Sensors: Its sensitivity to light can be harnessed for use in photodetectors or chemical sensors.

Interaction studies focus on how this compound interacts with other materials in electronic devices. Key findings include:

- Charge Transfer Dynamics: Investigations into how effectively it can transfer electrons when paired with various donor materials.

- Photostability: Studies assessing how structural integrity is maintained under prolonged light exposure compared to similar compounds.

These studies reveal insights into optimizing device performance by understanding molecular interactions at play .

Several compounds share structural features with the target compound, allowing for comparative analysis:

| Compound Name | Structure Complexity | Application Area | Unique Features |

|---|---|---|---|

| ITIC | High | Organic photovoltaics | Notable for high efficiency in charge transport |

| BT-Cic | Moderate | Organic photovoltaics | Chlorinated derivatives enhancing stability |

| IDTBR | High | Organic photovoltaics | Improved efficiency with branched alkyl chains |

The uniqueness of the target compound lies in its extensive polycyclic structure combined with multiple electron-withdrawing groups that enhance its electronic properties compared to these similar compounds .